molecular formula C17H21NO4 B3022201 5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 879329-81-4

5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No. B3022201
M. Wt: 303.35 g/mol
InChI Key: DMNKUORASIRBQR-UHFFFAOYSA-N
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Description

The compound "5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One such method involves the relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides, leading to the formation of pyrrolylpyridinium salts, which can be further modified to introduce substituents at the pyrrole nitrogen . Another approach for synthesizing pyrrole derivatives is the reaction of N-substituted pyrrolidinones with alkaline methoxide, yielding 5-methoxylated 3-pyrrolin-2-ones . These methods highlight the versatility of pyrrole chemistry in introducing various functional groups to the core structure.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using X-ray crystallography and quantum chemical calculations. For instance, the crystal structure of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, has been solved, revealing the geometry and intermolecular interactions within the crystal . Theoretical studies, such as density functional theory calculations, can provide optimized geometrical parameters that are in good agreement with experimental data .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction with singlet oxygen can yield peroxidic intermediates, which can couple with nucleophiles to produce 5-substituted pyrroles . These reactions are crucial for the synthesis of complex molecules, such as prodigiosin analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of methoxy groups and other substituents can affect properties such as solubility, boiling point, and reactivity. QSAR studies have demonstrated that the analgesic and antiinflammatory potencies of benzoylpyrrolopyrrolecarboxylic acids are correlated with the steric and hydrogen-bonding properties of the substituents . Additionally, the nonlinear optical properties of pyrrole derivatives can be attributed to the small energy gap between the frontier molecular orbitals .

Scientific Research Applications

Synthesis and Pharmacological Activity

The compound 5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid is involved in the synthesis of various heterocyclic compounds with potential pharmacological activities. For example, the reaction between 1-(2-aminomethylphenyl)-1H-pyrrole hydrochloride and methyl 2-methoxyglicolate in methanol led to the formation of methyl 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylate. Subsequent modifications of this compound resulted in 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids, which were studied for their analgesic, anti-inflammatory, and neuropsychobehavioral effects (Massa et al., 1989).

Antimicrobial Activity

A series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and evaluated for their in vitro antimicrobial activities. The introduction of methoxy groups in these derivatives was found to enhance their antibacterial and antifungal properties, indicating the potential of such compounds in developing new antimicrobial agents (Hublikar et al., 2019).

Interaction with Metal Ions

Complexes of Zn(II), Cd(II), and Pt(II) metal ions with anti-inflammatory drugs, including derivatives of pyrrole carboxylic acids, have been synthesized and characterized. These complexes showed enhanced antibacterial and growth inhibitory activities compared to the parent ligands, suggesting the potential application of pyrrole carboxylic acid derivatives in developing new therapeutic agents with improved efficacy (Dendrinou-Samara et al., 1998).

Synthesis of Pyrrolopyridine Analogs

The compound is also relevant in the synthesis of pyrrolopyridine analogs, which have shown antibacterial activity in vitro. This indicates the versatility of the compound in contributing to the development of new antibacterial agents, highlighting its importance in pharmaceutical research (Toja et al., 1986).

Safety And Hazards

This involves the study of the potential risks associated with the compound, such as its toxicity, flammability, and environmental impact.


Future Directions

This involves speculation on potential future research directions, such as new applications of the compound, or new reactions it could be involved in.


Please consult with a professional chemist or a trusted source for more specific and detailed information.


properties

IUPAC Name

5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-12-15(17(19)20)11-16(18(12)9-4-10-21-2)13-5-7-14(22-3)8-6-13/h5-8,11H,4,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNKUORASIRBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CCCOC)C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid
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5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid
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5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid
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5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid

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